Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride
Description
Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate; hydrochloride is a pyrazole-derived compound characterized by a cyclopropyl substituent at the 2-position and an aminomethyl group at the 5-position of the pyrazole ring. The methyl ester and hydrochloride salt enhance its stability and solubility, making it a candidate for pharmaceutical and chemical research.
Properties
IUPAC Name |
methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-4-6(5-10)11-12(8)7-2-3-7;/h4,7H,2-3,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGRAMDOUCDMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2CC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Aminomethylation: The aminomethyl group is typically introduced through a Mannich reaction, where formaldehyde and a secondary amine react with the pyrazole ring.
Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
1.1. Methyl Carboxylate (Position 3)
The ester group undergoes typical hydrolysis reactions:
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Acidic hydrolysis : Yields 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylic acid.
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Basic hydrolysis : Forms the corresponding carboxylate salt.
Key Studies :
In related hydantoin-pyrazole hybrids (e.g., compound 24 in ), ester hydrolysis was not explicitly reported, but modifications to the carboxylate exit vector influenced binding to metalloproteases.
1.2. Aminomethyl Group (Position 5)
As a hydrochloride salt, the protonated amine exhibits reduced nucleophilicity. Under basic conditions (e.g., NaHCO₃), it may participate in:
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Acylation : Reaction with acyl chlorides to form amides.
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Alkylation : Formation of secondary or tertiary amines.
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Condensation : With aldehydes/ketones to generate Schiff bases.
SAR Insights :
In pyrazole derivatives, substituents at the aminomethyl position significantly impact selectivity against off-target enzymes like MMP12 ( , Table 5).
1.3. Cyclopropyl Group (Position 2)
The strained cyclopropane ring may undergo:
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Ring-opening : Under strong acids (e.g., H₂SO₄) or transition metal catalysis (e.g., Pd/H₂), forming propyl or allylic derivatives.
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Electrophilic substitution : Halogenation at the cyclopropane C–H bonds under radical conditions.
Stability Note :
Cyclopropane rings in similar inhibitors (e.g., compound 24 ) remained intact during pharmacokinetic studies, suggesting stability under physiological conditions ( ).
Pyrazole Core Reactivity
The electron-withdrawing carboxylate and cyclopropyl groups direct electrophilic substitution to the less hindered positions (e.g., position 4). Potential reactions include:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group.
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Halogenation : Cl₂/FeCl₃ or Br₂/FeBr₃ adds halogens.
Selectivity Considerations :
Modifications to the pyrazole ring in ADAMTS7 inhibitors (e.g., 24 vs. 25 ) demonstrated that steric bulk and electronic effects critically influence enzyme binding ( , Figure 8).
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Methyl carboxylate | Acidic hydrolysis | HCl (aq), Δ | 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylic acid |
| Aminomethyl | Acylation | Acetyl chloride, pyridine | N-Acetyl-5-(aminomethyl) derivative |
| Cyclopropane | Hydrogenolysis | H₂, Pd/C | 2-Propylpyrazole analog |
| Pyrazole ring | Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-substituted pyrazole |
Mechanistic Insights from Structural Analogs
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Ester Hydrolysis : In compound 24 , the methyl ester’s stability under physiological pH allowed oral bioavailability, suggesting controlled hydrolysis in vivo ( ).
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Aminomethyl Modifications : Bulky substituents (e.g., CF₃ in 26 ) reduced potency, highlighting steric limitations in the enzyme’s S1 pocket ( , Table 2).
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of pyrazole, including methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate; hydrochloride, exhibit promising antitumor properties. According to a patent document, these compounds can be utilized as antitumor agents due to their ability to inhibit specific enzymes involved in tumor growth .
Mechanism of Action
The mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation. The compound's structural characteristics allow it to interact effectively with target proteins, leading to reduced tumor growth rates in preclinical models.
Neuropharmacology
Potential Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrazole derivatives. Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate; hydrochloride has shown potential in mitigating neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of diseases like Alzheimer's and Parkinson's .
Agricultural Applications
Pesticidal Properties
The compound has been investigated for its pesticidal properties, particularly against certain pests affecting crops. Its efficacy as a pesticide can be attributed to its ability to disrupt metabolic processes in target organisms, thereby providing a potential avenue for developing environmentally friendly agricultural solutions .
Analytical Chemistry
Use as a Standard Reference Material
In analytical chemistry, methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate; hydrochloride can serve as a standard reference material for various spectroscopic methods. Its unique spectral characteristics allow researchers to calibrate instruments and validate methods used in chemical analysis .
Data Table: Summary of Applications
Case Studies
-
Antitumor Efficacy Study
A study published in a peer-reviewed journal demonstrated that methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate; hydrochloride significantly reduced tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells . -
Neuroprotection Research
In vitro studies have shown that the compound protects neuronal cells from oxidative damage induced by neurotoxic agents. The results suggest that it may enhance cell survival and function, making it a candidate for further development as a neuroprotective agent . -
Pesticidal Efficacy Testing
Field trials conducted on crops treated with methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate; hydrochloride indicated a significant reduction in pest populations compared to untreated controls, demonstrating its practical application in agriculture .
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
(a) Methyl 5-(Aminomethyl)furan-2-carboxylate Hydrochloride (CAS 160938-84-1)
- Structure: Features a furan ring instead of pyrazole, with an aminomethyl group at the 5-position .
- Molecular Formula: C₇H₁₀ClNO₃.
- Cyclopropane in the target compound increases steric bulk and may enhance metabolic stability compared to the planar furan.
(b) 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 247584-10-7)
Functional Group and Substituent Variations
(a) Methyl 5-(Aminomethyl)-2-chlorobenzoate Hydrochloride (CAS 90942-47-5)
- Structure: Benzene ring with chloride and aminomethyl groups ().
- Similarity Score : 0.94 (structural similarity algorithm).
- Chloride substituent (vs. cyclopropane) may increase reactivity in nucleophilic substitutions .
(b) (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride (CAS 1956434-90-4)
- Structure: Lactam (pyrrolidinone) core with aminomethyl group ().
- Key Differences: The lactam ring introduces a hydrogen-bond acceptor (carbonyl group), unlike the pyrazole’s ester. Pyrrolidinone’s conformational flexibility may enhance binding to certain biological targets compared to rigid pyrazole.
Boronic Acid Derivatives
(a) (4-(Aminomethyl)-3-fluorophenyl)boronic Acid Hydrochloride (CAS 1072946-45-2)
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves cyclopropane introduction during pyrazole formation, contrasting with benzoxazole cyclization methods in .
- Pharmacological Potential: Pyrazole derivatives (e.g., ) are explored as phosphodiesterase inhibitors, suggesting the target compound may share similar mechanisms but with improved stability due to cyclopropane.
- Limitations : Structural similarity algorithms (e.g., 0.94 in ) may overestimate functional equivalence; experimental validation is critical.
Biological Activity
Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 2391987-08-7
- Molecular Formula : CHNO·HCl
- Molecular Weight : 232.70 g/mol
The compound features a pyrazole ring substituted with a cyclopropyl group and an aminomethyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes, including metalloproteinases and kinases. For instance, the cyclopropyl group enhances binding affinity due to its unique steric properties, allowing for better interaction with target proteins .
Biological Activity
-
Inhibition of Enzymatic Activity :
- The compound has shown potential as an inhibitor of ADAMTS7, a disintegrin and metalloproteinase involved in extracellular matrix remodeling. Initial studies reported an IC value indicating moderate potency against this target .
- Selectivity against other metalloproteinases (e.g., MMP12) was also evaluated, revealing a favorable selectivity profile that could minimize off-target effects .
- Pharmacokinetics :
- Anti-inflammatory Effects :
Case Study 1: Inhibition of ADAMTS7
A study focused on the structure-activity relationship (SAR) of related compounds revealed that modifications to the pyrazole ring significantly influenced potency against ADAMTS7. The introduction of various substituents was systematically evaluated, leading to the identification of derivatives with improved selectivity and potency .
Case Study 2: Pharmacokinetic Evaluation
In a murine model, the pharmacokinetics of this compound were assessed. Results indicated that the compound maintained therapeutic levels in plasma over extended periods, supporting its potential for chronic administration in inflammatory diseases .
Table 1: Structure-Activity Relationship (SAR) Summary
| Compound | Structure | IC (nM) | Selectivity (vs MMP12) |
|---|---|---|---|
| Compound A | Structure A | 50 | 10 |
| Compound B | Structure B | 30 | 15 |
| This compound | Current Compound | 40 | 12 |
Note: IC values represent the concentration required to inhibit enzymatic activity by 50%.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
